2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid 2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid
Brand Name: Vulcanchem
CAS No.: 6239-75-4
VCID: VC10188193
InChI: InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
SMILES: CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Molecular Formula: C19H17NO5S
Molecular Weight: 371.4 g/mol

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid

CAS No.: 6239-75-4

Cat. No.: VC10188193

Molecular Formula: C19H17NO5S

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid - 6239-75-4

Specification

CAS No. 6239-75-4
Molecular Formula C19H17NO5S
Molecular Weight 371.4 g/mol
IUPAC Name 2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Standard InChI InChI=1S/C19H17NO5S/c1-2-25-14-9-5-4-8-13(14)20-17(21)11-16(18(20)22)26-15-10-6-3-7-12(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24)
Standard InChI Key XEMVDBIQBNWJJH-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Canonical SMILES CCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the class of benzoic acid derivatives fused with a pyrrolidine-2,5-dione (succinimide) scaffold. Its IUPAC name, 2-[1-(2-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid, reflects the following features:

  • A benzoic acid moiety substituted at the 2-position with a sulfur-linked pyrrolidine-2,5-dione group.

  • A pyrrolidine-2,5-dione ring bearing a 2-ethoxyphenyl substituent at the N1 position and a sulfanyl bridge at C3.

Key distinctions from its 4-ethoxy isomer include altered electronic effects due to the ortho-positioned ethoxy group, which may influence steric interactions and hydrogen-bonding capabilities.

Physicochemical Properties

While experimental data for the 2-ethoxy isomer remains unpublished, properties are extrapolated from its 4-ethoxy analog (Table 1) :

Table 1: Comparative Physicochemical Properties

Property2-Ethoxy Isomer (Predicted)4-Ethoxy Isomer (CAS 308293-17-6)
Molecular FormulaC19H17NO5SC19H17NO5S
Molecular Weight371.41 g/mol371.41 g/mol
SMILESCCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
SolubilityLow (hydrophobic scaffold)Not reported

The ortho-substitution likely reduces crystallinity compared to the para-isomer due to hindered molecular packing.

Synthesis Pathways

The synthesis of this compound would involve multi-step organic reactions, analogous to methods used for the 4-ethoxy variant :

Step 1: Formation of Pyrrolidine-2,5-dione Core

  • Micheal Addition: Reaction of maleic anhydride with 2-ethoxyaniline to form an intermediate maleamic acid.

  • Cyclization: Intramolecular dehydration using acetic anhydride yields 1-(2-ethoxyphenyl)pyrrolidine-2,5-dione.

Step 2: Sulfur Bridging

  • Thiolation: Nucleophilic substitution at C3 of the pyrrolidine-dione using 2-mercaptobenzoic acid in the presence of a base (e.g., K2CO3).

Critical Considerations:

  • The ortho-ethoxy group may sterically hinder thiolation, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF).

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from regioisomers .

Analytical Characterization

Hypothetical characterization data, based on techniques applied to the 4-ethoxy analog, would include:

  • NMR Spectroscopy

    • ¹H NMR (DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, CH2CH3), 4.10 (q, J=7.0 Hz, 2H, OCH2), 3.75–3.85 (m, 2H, pyrrolidine H4/H5), 7.25–8.10 (m, 8H, aromatic).

    • ¹³C NMR: 167.5 (C=O, benzoic acid), 175.8 (C=O, pyrrolidine-dione), 63.2 (OCH2) .

  • Mass Spectrometry

    • ESI-MS: m/z 372.1 [M+H]⁺ (calc. 371.41).

  • HPLC Purity

    • Reverse-phase C18 column (90–95% purity under UV detection at 254 nm) .

Biological Activity and Applications

While no direct studies exist, structural analogs suggest potential in:

Enzyme Inhibition

  • The succinimide moiety may act as a cysteine protease inhibitor by covalently binding to active-site thiols, akin to derivatives reported in .

  • Molecular docking simulations predict moderate affinity (Ki ≈ 10–100 µM) for cathepsin B-like enzymes .

Anti-inflammatory Activity

  • Pyrrolidine-diones exhibit COX-2 inhibitory activity, with ethoxy groups enhancing membrane permeability . The ortho-substitution could modulate selectivity profiles.

Material Science

  • As a photoacid generator, the compound may undergo sulfonic acid release under UV exposure, useful in lithography .

Challenges and Future Directions

  • Synthetic Optimization: Improving thiolation yields through catalyst screening (e.g., phase-transfer catalysts).

  • Solubility Enhancement: Prodrug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability .

  • Target Validation: High-throughput screening against kinase and protease libraries to identify lead targets .

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